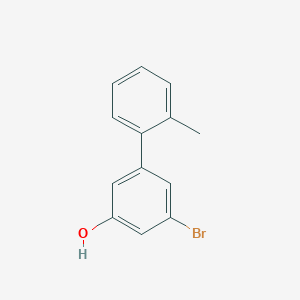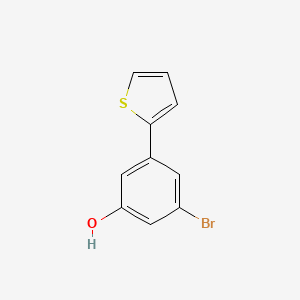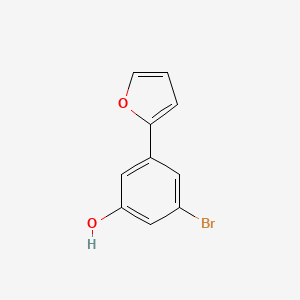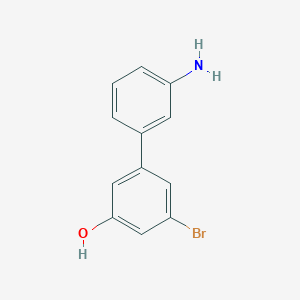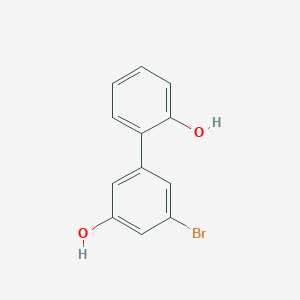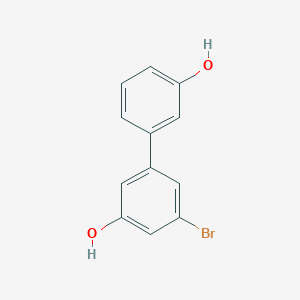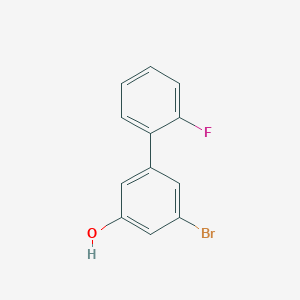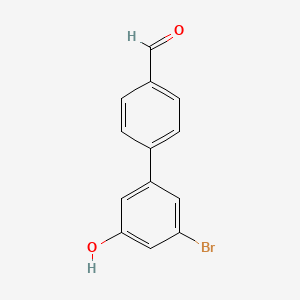
3-Bromo-5-(4-formylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(4-formylphenyl)phenol (BPF) is a highly reactive phenol derivative that has been used in a wide range of scientific research applications. BPF is a member of the phenol family and is widely used in the synthesis of other phenols and other materials. BPF has a unique chemical structure, which makes it a versatile and useful compound. It is also known as 4-formylphenyl bromide and is available in 95% purity.
科学研究应用
BPF is widely used in scientific research applications due to its unique chemical structure and high reactivity. It has been used in the synthesis of other phenols, as well as in the synthesis of other materials such as polymers, resins, and adhesives. BPF has also been used in the preparation of various biological molecules, such as proteins and enzymes.
作用机制
The mechanism of action of BPF is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with the target molecule. This reaction is believed to be mediated by the formation of a bromonium ion, which is formed when bromine and the phenol group of BPF react. This bromonium ion then reacts with the target molecule, resulting in the desired product.
Biochemical and Physiological Effects
BPF has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BPF can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase. In addition, BPF has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
实验室实验的优点和局限性
BPF has several advantages and limitations for use in laboratory experiments. The main advantage of BPF is its high reactivity, which makes it suitable for a wide range of synthetic reactions. It is also relatively easy to obtain and handle, which makes it well-suited for use in laboratory experiments. However, BPF is highly toxic and should be handled with caution. Additionally, BPF can be difficult to isolate and purify, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research involving BPF. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development and other biomedical applications. Additionally, further research into its synthesis and purification methods could lead to improved yields and better control of the reaction products. Finally, further studies into its mechanism of action could lead to a better understanding of its reactivity and potential uses.
合成方法
BPF can be synthesized through a variety of methods. The most common method is the reaction of 4-formylphenol with bromine, which produces a mixture of 4-formylphenol and BPF. The mixture can then be separated through distillation or chromatography. Another method involves the reaction of 4-formylphenol with bromine and an acid catalyst, which produces BPF in higher yields.
属性
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOYHNHGODZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686364 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-formylphenyl)phenol | |
CAS RN |
1261897-53-3 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
